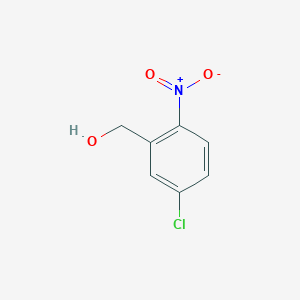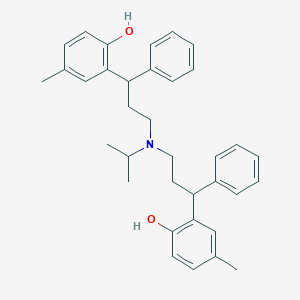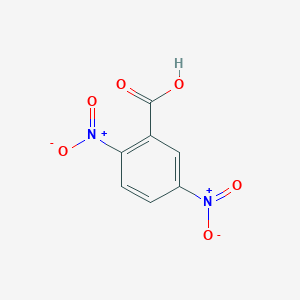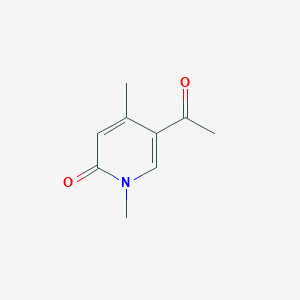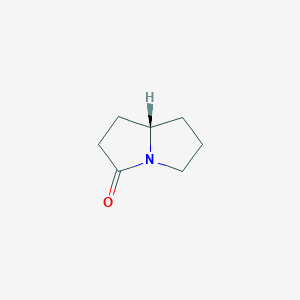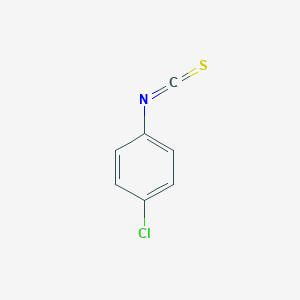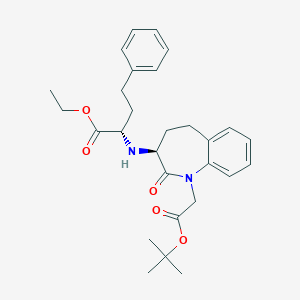
Benazepril tert-Butyl Ester
Overview
Description
Benazepril tert-Butyl Ester is a prodrug of benazepril, which is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The compound is designed to improve the bioavailability and pharmacokinetics of benazepril. Its chemical name is 3-(1-Ethoxycarbonyl-3-phenyl-(1s)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1h-1-(3s)-benzazepine-1-acetic acid dimethyl ethyl ester .
Mechanism of Action
Target of Action
The primary target of Benazepril tert-Butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor. This results in vasodilation, which lowers blood pressure . Additionally, the reduction in angiotensin II leads to a decrease in aldosterone secretion, further contributing to the antihypertensive effect .
Pharmacokinetics
Upon oral administration, benazepril is rapidly absorbed and transformed into benazeprilat in the liver . The absorption, bioactivation, distribution, and elimination of benazepril and benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with characteristics known to alter the pharmacokinetic disposition of ACE inhibitors, such as renal impairment, hepatic impairment, and advanced age .
Action Environment
The action of this compound can be influenced by various environmental factors. In patients with severe renal impairment, benazeprilat elimination is reduced, requiring dosage adjustment . The disposition of benazepril is the same in elderly patients, although benazeprilat clearance is slightly reduced .
Biochemical Analysis
Biochemical Properties
Benazepril tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE). This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in blood pressure and is beneficial in treating hypertension and heart failure. Additionally, this compound interacts with various proteins and enzymes involved in the renin-angiotensin system, contributing to its therapeutic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the levels of angiotensin II, which in turn affects cell signaling pathways related to vasoconstriction and sodium retention . This inhibition leads to vasodilation and reduced blood pressure. Furthermore, this compound has been shown to impact gene expression by modulating the expression of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ACE. The compound binds to the active site of ACE, inhibiting its enzymatic activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased levels of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this compound may also interact with other biomolecules, such as proteins and enzymes, to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be stable under certain conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can maintain its inhibitory effects on ACE for extended periods, but its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively reduce blood pressure and proteinuria in animal models of hypertension and chronic kidney disease . High doses of this compound may lead to toxic or adverse effects, such as hypotension and renal dysfunction . It is important to determine the optimal dosage to achieve therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin system. The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, benazeprilat . Benazeprilat then inhibits ACE, leading to decreased levels of angiotensin II and subsequent vasodilation . The metabolic pathway of this compound also involves conjugation with glucuronic acid prior to urinary excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with transporters and binding proteins that aid in its distribution to target tissues . The compound’s localization and accumulation within specific tissues are influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes. The compound’s activity and function are influenced by its localization within these compartments. This compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the compound’s stability and efficacy in inhibiting ACE.
Preparation Methods
The synthesis of Benazepril tert-Butyl Ester involves several steps:
Starting Materials: The synthesis begins with 3-bromo-2,3,4,5-tetrahydro-1H--benzazepine-2-ketone-1-tert-butyl acetate and (S)-homophenylalanine.
Dynamic Kinetic Resolution: The reaction proceeds through a dynamic kinetic resolution process to obtain the benazepril intermediate.
Esterification and Hydrogen Chloride Introduction:
Industrial production methods often utilize dynamic kinetic resolution technology due to its efficiency, high yield, and minimal environmental impact .
Chemical Reactions Analysis
Benazepril tert-Butyl Ester undergoes various chemical reactions:
Hydrolysis: The ester group is hydrolyzed to form benazeprilat, the active metabolite.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like tert-butyl hydroperoxide.
Substitution: It can participate in substitution reactions, particularly in the presence of convertible isocyanides.
Common reagents used in these reactions include trifluoroacetic acid, tert-butyl hydroperoxide, and various isocyanides . The major products formed include benazeprilat and other intermediates used in pharmaceutical synthesis .
Scientific Research Applications
Benazepril tert-Butyl Ester has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of benazepril hydrochloride.
Biology: The compound is studied for its role in inhibiting the angiotensin-converting enzyme, which is crucial in regulating blood pressure.
Medicine: It is used in the development of antihypertensive drugs and treatments for heart failure.
Industry: The compound is utilized in the pharmaceutical industry for the production of benazepril and related compounds.
Comparison with Similar Compounds
Benazepril tert-Butyl Ester is unique due to its improved bioavailability and pharmacokinetics compared to benazepril. Similar compounds include:
Benazepril Hydrochloride: Another form of benazepril used in hypertension treatment.
Lisinopril: An angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Quinapril: Another angiotensin-converting enzyme inhibitor used for similar medical conditions.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications .
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103905 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109010-61-9 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benazepril t-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





